molecular formula C12H10N4S2 B1305103 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 219719-19-4

5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B1305103
CAS No.: 219719-19-4
M. Wt: 274.4 g/mol
InChI Key: MPDLVRORXKKUPH-UHFFFAOYSA-N
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Description

5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine (CAS: 219719-19-4) is a 1,3,4-thiadiazole derivative characterized by a 2-methylquinoline-4-ylthio substituent at the 5-position of the thiadiazole ring. This compound is synthesized with 97% purity and is commercially available . The thiadiazole core is planar (mean deviation: 0.0042 Å), as observed in structurally similar derivatives, which facilitates π-π stacking interactions and enhances binding to biological targets .

Properties

IUPAC Name

5-(2-methylquinolin-4-yl)sulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S2/c1-7-6-10(17-12-16-15-11(13)18-12)8-4-2-3-5-9(8)14-7/h2-6H,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDLVRORXKKUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)SC3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384080
Record name 5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

219719-19-4
Record name 5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Cyclodehydration Using Thiosemicarbazide and Carboxylic Acids

A novel and efficient method for synthesizing 1,3,4-thiadiazole-2-amine derivatives involves a one-pot reaction between thiosemicarbazide and carboxylic acids in the presence of polyphosphate ester (PPE) as a cyclodehydrating agent. This method avoids toxic reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), making it safer and more environmentally friendly.

  • Reaction conditions:

    • Thiosemicarbazide and the corresponding carboxylic acid are mixed with PPE.
    • The mixture is heated at approximately 85 °C for about 1 hour without reflux.
    • After reaction completion, the mixture is diluted with water and neutralized with sodium bicarbonate to precipitate the product.
    • The product is purified by washing with chloroform and methanol mixtures.
  • Mechanism:

    • PPE facilitates cyclodehydration, promoting ring closure to form the 1,3,4-thiadiazole ring from the thiosemicarbazide and carboxylic acid.
    • The process proceeds through three steps in one pot: formation of thiosemicarbazide intermediate, cyclization, and dehydration.
  • Yields:

    • Reported yields for various 2-amino-1,3,4-thiadiazoles range from moderate to good (~40-70%) depending on the carboxylic acid used.
  • Advantages:

    • Mild conditions (temperature ≤ 85 °C)
    • Avoidance of hazardous reagents
    • One-pot synthesis reduces purification steps
Parameter Details
Reagents Thiosemicarbazide, Carboxylic acid, PPE
Temperature ~85 °C
Reaction time ~1 hour
Work-up Dilution, neutralization, filtration
Yield range 40-70%
Advantages Mild, safe, one-pot

Source: Research on PPE-mediated synthesis of 1,3,4-thiadiazole-2-amines

Summary Table of Preparation Methods

Step Method/Conditions Reagents/Materials Notes
1. Formation of 1,3,4-thiadiazole-2-amine core One-pot cyclodehydration with PPE at 85 °C Thiosemicarbazide, carboxylic acid, PPE Avoids toxic reagents, moderate yield
2. Halogenation at 5-position Halogenation with Cl2, Br2, or NBS 1,3,4-thiadiazole-2-amine derivative Prepares for nucleophilic substitution
3. Introduction of quinolylthio substituent Nucleophilic substitution in DMF/DMSO, base 2-methyl-4-quinolylthiol, base (K2CO3, NaH) Mild heating, thiolate nucleophile
4. Purification Filtration, recrystallization, chromatography Solvents: chloroform, methanol, etc. Ensures product purity

Research Findings and Analytical Confirmation

  • The synthesized compounds, including this compound, have been characterized by:

  • The one-pot PPE method has been validated for various derivatives, demonstrating versatility and efficiency.

Chemical Reactions Analysis

5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the thiadiazole ring to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Scientific Research Applications

5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Quinoline vs.
  • Electron-Donating vs. Withdrawing Groups: The nitro group in SU 3327 and 3-nitro-2-pyridinyl derivatives may improve oxidative stability but reduce nucleophilicity, whereas the methyl group in 2-methylquinoline balances lipophilicity and steric effects .

Antifungal and Insecticidal Activities

  • Chlorobenzylidene Derivatives : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine demonstrates broad-spectrum antifungal activity, with the chlorobenzylidene group critical for membrane disruption .
  • Alkylthio Derivatives : 5-(Decylthio)-1,3,4-thiadiazol-2-amine (CAS: 30062-49-8) exhibits insecticidal properties, where long alkyl chains improve penetration through cuticular lipids .

Key Challenges :

  • Quinoline-Thiadiazole Coupling: The steric bulk of 2-methylquinoline may reduce reaction efficiency compared to smaller substituents (e.g., pyridin-4-yl) .
  • Nitro Group Instability : Synthesis of nitro-containing analogs (e.g., SU 3327) requires controlled conditions to prevent decomposition .

Physicochemical Properties

Predicted properties for 5-[(1-methyl-5-nitro-1H-imidazol-2-yl)thio]-1,3,4-thiadiazol-2-amine (CAS: 65917-68-2) include:

  • Boiling Point : 570.1±42.0 °C
  • pKa : 1.26±0.10
  • Density : 2.02±0.1 g/cm³

The target compound’s quinoline moiety likely increases molecular weight (~318.4 g/mol) and reduces aqueous solubility compared to smaller analogs like 5-(pyridin-4-yl)-derivatives. Fluorinated derivatives (e.g., 4-fluorobenzylthio) exhibit improved metabolic stability due to fluorine’s electronegativity .

Biological Activity

5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₂H₁₀N₄S₂
  • Molecular Weight : 274.36 g/mol
  • CAS Number : 219719-19-4

The compound features a quinoline ring connected to a thiadiazole moiety, which contributes to its distinct biological activities. The structural uniqueness allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, resulting in antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Properties

Research indicates that derivatives of the thiadiazole moiety exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. Notably, studies have reported minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to 62.5 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (μg/mL)
Derivative AS. aureus32
Derivative BE. coli62.5

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against strains such as Candida albicans and Aspergillus niger. For example, certain derivatives exhibited inhibition rates between 58% and 66% compared to standard antifungal agents .

Anticancer Potential

Some studies suggest that the compound may possess anticancer properties. The presence of the thiadiazole ring has been linked to cytotoxic effects on cancer cell lines. The mechanism may involve the disruption of microtubule dynamics similar to known chemotherapeutic agents .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A series of thiadiazole derivatives were synthesized and tested for their antibacterial activity against clinical isolates. The study found that modifications at the C-5 position significantly enhanced activity against Pseudomonas aeruginosa .
  • Anticancer Activity Assessment :
    • In vitro studies demonstrated that certain derivatives of thiadiazole could inhibit cell proliferation in various cancer cell lines with IC50 values comparable to established drugs .
  • Mechanistic Insights :
    • Molecular docking studies revealed that the compound interacts with specific binding sites on target proteins involved in cell division and metabolism, indicating a potential pathway for therapeutic application .

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